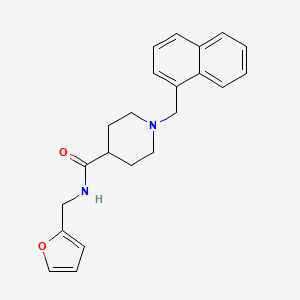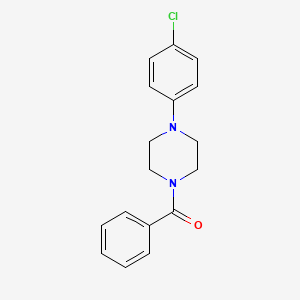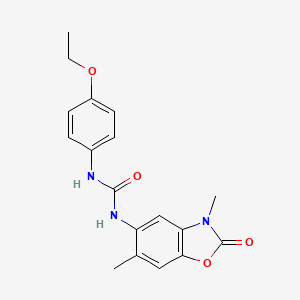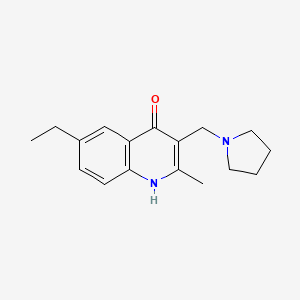![molecular formula C21H35NO2 B5129380 2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol, commonly known as BHT-PM, is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
BHT-PM exerts its antioxidant effect by scavenging free radicals and preventing oxidative damage to cells and tissues. It has been shown to inhibit lipid peroxidation and protect against DNA damage and protein oxidation. BHT-PM also has anti-inflammatory properties and can modulate the immune response.
Biochemical and physiological effects:
BHT-PM has been shown to have a wide range of biochemical and physiological effects. It can protect against oxidative stress-induced damage in various organs, including the liver, kidney, and brain. BHT-PM has also been shown to improve cognitive function and memory in animal models. It has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHT-PM has several advantages for use in lab experiments. It is stable, non-toxic, and easy to handle. BHT-PM can be easily incorporated into various experimental models, including cell cultures and animal models. However, BHT-PM has some limitations, including its solubility in water and potential interference with some experimental assays.
Direcciones Futuras
BHT-PM has several potential future directions for scientific research. It can be further investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disease. BHT-PM can also be studied for its potential use in anti-aging and skin care products. Further optimization of the synthesis method and development of new analogs can also be explored to improve the efficacy and safety of BHT-PM.
Conclusion:
In conclusion, BHT-PM is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its antioxidant properties and potential use in food preservation, cosmetics, and pharmaceuticals. BHT-PM exerts its antioxidant effect by scavenging free radicals and preventing oxidative damage to cells and tissues. It has several advantages for use in lab experiments, including its stability, non-toxicity, and ease of handling. BHT-PM has several potential future directions for scientific research, including its potential use in the treatment of various diseases and development of new analogs.
Métodos De Síntesis
BHT-PM is synthesized through a multi-step process involving the reaction of 2,6-di-tert-butyl-4-hydroxytoluene with formaldehyde and piperidine. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to increase the yield and purity of BHT-PM.
Aplicaciones Científicas De Investigación
BHT-PM has been extensively studied for its antioxidant properties and potential applications in various fields. It has been shown to have a protective effect against oxidative stress-induced damage in cells and tissues. BHT-PM has also been investigated for its potential use in food preservation, cosmetics, and pharmaceuticals.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-20(2,3)17-11-15(12-18(19(17)24)21(4,5)6)13-22-10-8-7-9-16(22)14-23/h11-12,16,23-24H,7-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELWRIWLVQKXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)
![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)

![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)


![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)